
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- is a derivative of 3-Hydroxyanthranilic acid, which is an intermediate in the metabolism of tryptophan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- typically involves the esterification of 3-Hydroxyanthranilic acid followed by silylation. The esterification can be achieved using methanol in the presence of an acid catalyst. The silylation step involves the reaction of the methyl ester with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 3-Hydroxyanthranilic acid.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinolinic acid derivatives, 3-Hydroxyanthranilic acid, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its role in the kynurenine pathway, which is involved in the metabolism of tryptophan.
Medicine: Research indicates its potential in extending lifespan and improving immune function in model organisms like C. .
Industry: Its antioxidant properties make it useful in preventing the autoxidation of oils and powders.
Mécanisme D'action
The mechanism of action of 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- involves its role in the kynurenine pathway. It acts as a substrate for the enzyme 3-hydroxyanthranilic acid dioxygenase (HAAO), leading to the production of quinolinic acid. This pathway is crucial for maintaining cellular redox homeostasis and regulating immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyanthranilic acid: The parent compound, involved in similar biochemical pathways.
Quinolinic acid: A downstream product in the kynurenine pathway.
6,7,4’-Trihydroxyisoflavone: Another antioxidant compound with different structural properties.
Propriétés
Formule moléculaire |
C14H25NO3Si2 |
|---|---|
Poids moléculaire |
311.52 g/mol |
Nom IUPAC |
methyl 2-(trimethylsilylamino)-3-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C14H25NO3Si2/c1-17-14(16)11-9-8-10-12(18-20(5,6)7)13(11)15-19(2,3)4/h8-10,15H,1-7H3 |
Clé InChI |
UYMIAYAYSHDMOQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



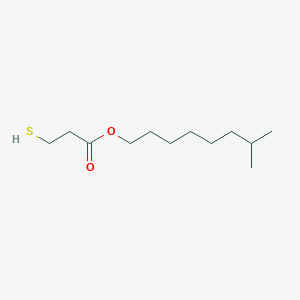
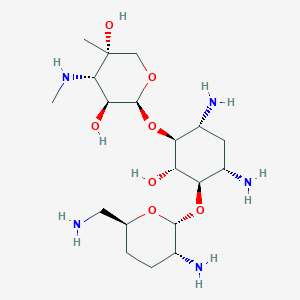

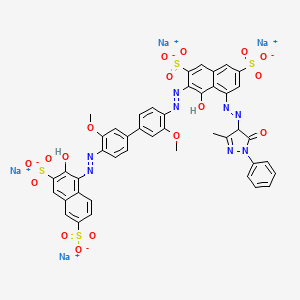

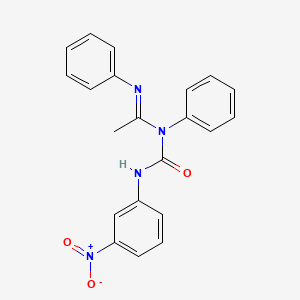

![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

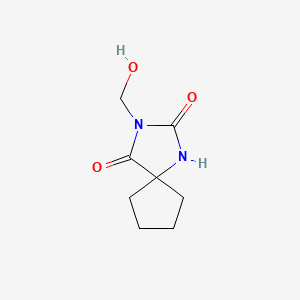
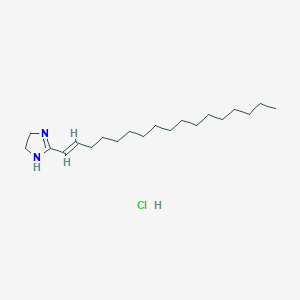
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)

